molecular formula C10H8F2N2 B1505265 1-(Difluoromethyl)-2-phenyl-1H-imidazole CAS No. 220173-84-2

1-(Difluoromethyl)-2-phenyl-1H-imidazole

Cat. No.: B1505265
CAS No.: 220173-84-2
M. Wt: 194.18 g/mol
InChI Key: KRHHAAOPSDYQCD-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2-phenyl-1H-imidazole is a chemical compound characterized by the presence of a difluoromethyl group attached to an imidazole ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)-2-phenyl-1H-imidazole can be synthesized through several synthetic routes. One common method involves the reaction of 2-phenylimidazole with a difluoromethylating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires anhydrous conditions and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-2-phenyl-1H-imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted imidazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(Difluoromethyl)-2-phenyl-1H-imidazole has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to investigate the interaction of difluoromethyl groups with biological targets.

  • Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of antiviral and anticancer drugs.

  • Industry: It is utilized in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-2-phenyl-1H-imidazole exerts its effects involves its interaction with molecular targets and pathways. The difluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can target specific receptors or enzymes.

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-2-phenyl-1H-imidazole

  • 1-Methyl-2-phenyl-1H-imidazole

  • 1-(Fluoromethyl)-2-phenyl-1H-imidazole

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Properties

IUPAC Name

1-(difluoromethyl)-2-phenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2/c11-10(12)14-7-6-13-9(14)8-4-2-1-3-5-8/h1-7,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHHAAOPSDYQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704820
Record name 1-(Difluoromethyl)-2-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220173-84-2
Record name 1-(Difluoromethyl)-2-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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